2-[N'-(6-Bromo-benzo[1,3]dioxol-5-ylmethylene)-hydrazino]-N-isopropyl-2-oxo-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[N’-(6-Bromo-benzo[1,3]dioxol-5-ylmethylene)-hydrazino]-N-isopropyl-2-oxo-acetamide is a complex organic compound that features a benzo[1,3]dioxole ring substituted with a bromine atom and a hydrazino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N’-(6-Bromo-benzo[1,3]dioxol-5-ylmethylene)-hydrazino]-N-isopropyl-2-oxo-acetamide typically involves the condensation of 6-bromo-benzo[1,3]dioxole-5-carboxaldehyde with hydrazine derivatives. The reaction is carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), under controlled temperature conditions . The resulting Schiff base is then reacted with N-isopropyl-2-oxo-acetamide to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[N’-(6-Bromo-benzo[1,3]dioxol-5-ylmethylene)-hydrazino]-N-isopropyl-2-oxo-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzo[1,3]dioxole derivatives.
Scientific Research Applications
2-[N’-(6-Bromo-benzo[1,3]dioxol-5-ylmethylene)-hydrazino]-N-isopropyl-2-oxo-acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[N’-(6-Bromo-benzo[1,3]dioxol-5-ylmethylene)-hydrazino]-N-isopropyl-2-oxo-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. The presence of the benzo[1,3]dioxole ring and the hydrazino group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-benzo[1,3]dioxole-5-carboxaldehyde: A precursor in the synthesis of the target compound.
N-isopropyl-2-oxo-acetamide: Another precursor used in the synthesis.
Benzo[1,3]dioxole derivatives: Compounds with similar structural features but different substituents.
Uniqueness
2-[N’-(6-Bromo-benzo[1,3]dioxol-5-ylmethylene)-hydrazino]-N-isopropyl-2-oxo-acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14BrN3O4 |
---|---|
Molecular Weight |
356.17 g/mol |
IUPAC Name |
N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-N-propan-2-yloxamide |
InChI |
InChI=1S/C13H14BrN3O4/c1-7(2)16-12(18)13(19)17-15-5-8-3-10-11(4-9(8)14)21-6-20-10/h3-5,7H,6H2,1-2H3,(H,16,18)(H,17,19)/b15-5+ |
InChI Key |
ZUKJISHYDIWTBF-PJQLUOCWSA-N |
Isomeric SMILES |
CC(C)NC(=O)C(=O)N/N=C/C1=CC2=C(C=C1Br)OCO2 |
Canonical SMILES |
CC(C)NC(=O)C(=O)NN=CC1=CC2=C(C=C1Br)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.